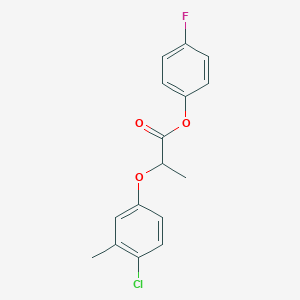
4-フルオロフェニル 2-(4-クロロ-3-メチルフェノキシ)プロパノエート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluorophenyl 2-(4-chloro-3-methylphenoxy)propanoate is an organic compound with the molecular formula C16H14ClFO3 It is a derivative of phenoxypropanoic acid and contains both fluorine and chlorine substituents on its aromatic rings
科学的研究の応用
4-Fluorophenyl 2-(4-chloro-3-methylphenoxy)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorophenyl 2-(4-chloro-3-methylphenoxy)propanoate typically involves the esterification of 4-fluorophenol with 2-(4-chloro-3-methylphenoxy)propanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of 4-Fluorophenyl 2-(4-chloro-3-methylphenoxy)propanoate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
4-Fluorophenyl 2-(4-chloro-3-methylphenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Halogen substituents on the aromatic rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-fluorophenyl 2-(4-chloro-3-methylphenoxy)acetic acid.
Reduction: Formation of 4-fluorophenyl 2-(4-chloro-3-methylphenoxy)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 4-Fluorophenyl 2-(4-chloro-3-methylphenoxy)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
類似化合物との比較
Similar Compounds
- 4-Fluorophenyl 2-(4-chlorophenoxy)propanoate
- 4-Fluorophenyl 2-(3-methylphenoxy)propanoate
- 4-Chlorophenyl 2-(4-fluoro-3-methylphenoxy)propanoate
Uniqueness
4-Fluorophenyl 2-(4-chloro-3-methylphenoxy)propanoate is unique due to the presence of both fluorine and chlorine substituents on its aromatic rings. This combination of substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.
特性
IUPAC Name |
(4-fluorophenyl) 2-(4-chloro-3-methylphenoxy)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO3/c1-10-9-14(7-8-15(10)17)20-11(2)16(19)21-13-5-3-12(18)4-6-13/h3-9,11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLGSWIDSYFOJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)OC2=CC=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(4-Chlorophenyl)methyl]-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea](/img/structure/B2358915.png)
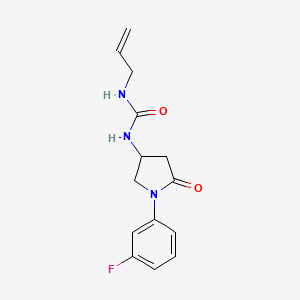

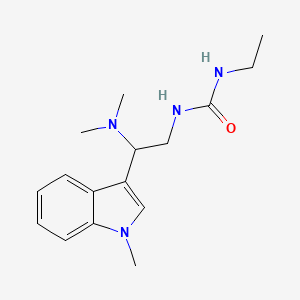
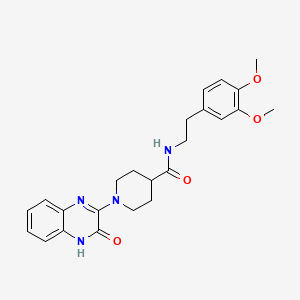
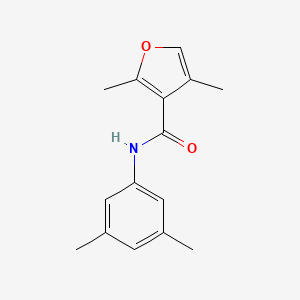
![3-(3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B2358927.png)
![8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358929.png)
![3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2358930.png)
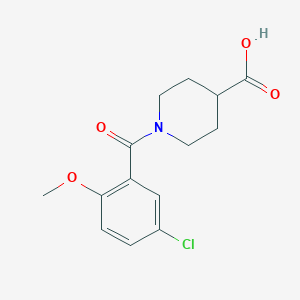
![4-methoxy-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B2358933.png)
![2-(3,5-dimethylisoxazol-4-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2358935.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2358936.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-2-thiophenecarboxamide](/img/structure/B2358937.png)
